2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{[4-(4-BROMOBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a variety of functional groups, including bromobenzenesulfonyl, thiophene, oxazole, and dimethoxyphenyl
Preparation Methods
The synthesis of 2-{[4-(4-BROMOBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
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Synthesis of 4-(4-BROMOBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE: : This intermediate can be synthesized by reacting 4-bromobenzenesulfonyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
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Formation of the Final Compound: : The intermediate is then reacted with N-(2,4-dimethoxyphenyl)acetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Chemical Reactions Analysis
2-{[4-(4-BROMOBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
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Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : The bromobenzenesulfonyl group can be reduced to a benzenesulfonyl group using reducing agents like sodium borohydride.
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Substitution: : The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
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Medicinal Chemistry: : It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
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Materials Science: : The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{[4-(4-BROMOBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
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2-{[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE: : This compound features a furan ring instead of a thiophene ring, which may result in different electronic properties and reactivity.
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2-{[4-(4-BROMOBENZENESULFONYL)-2-(PYRIDIN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE: : The presence of a pyridine ring can influence the compound’s basicity and coordination chemistry.
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2-{[4-(4-BROMOBENZENESULFONYL)-2-(BENZOTHIAZOL-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE: : The benzothiazole ring introduces additional sulfur and nitrogen atoms, potentially affecting the compound’s biological activity and stability.
Properties
Molecular Formula |
C23H19BrN2O6S3 |
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Molecular Weight |
595.5 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H19BrN2O6S3/c1-30-15-7-10-17(18(12-15)31-2)25-20(27)13-34-23-22(26-21(32-23)19-4-3-11-33-19)35(28,29)16-8-5-14(24)6-9-16/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
PIDHOLPALUIODY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br)OC |
Origin of Product |
United States |
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